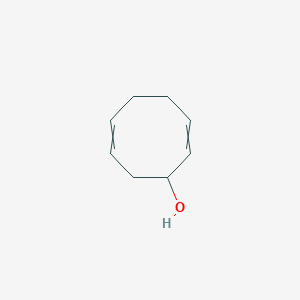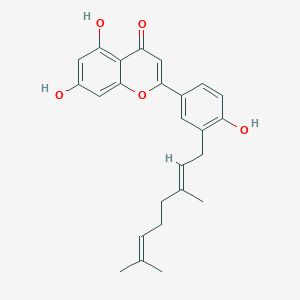![molecular formula C16H8Cl2F6N2O2S B3044626 N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide CAS No. 100279-18-3](/img/structure/B3044626.png)
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline with 2,6-difluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound’s halogen atoms and amide group enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it can disrupt essential biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
Lufenuron: A benzoylurea insecticide with a similar structure, used primarily in agriculture.
Diflubenzuron: Another benzoylurea compound, used as an insect growth regulator.
Uniqueness
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide is unique due to its specific combination of halogen atoms and the tetrafluoroethylsulfanyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
100279-18-3 |
|---|---|
Molecular Formula |
C16H8Cl2F6N2O2S |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C16H8Cl2F6N2O2S/c17-6-5-11(29-16(23,24)14(21)22)7(18)4-10(6)25-15(28)26-13(27)12-8(19)2-1-3-9(12)20/h1-5,14H,(H2,25,26,27,28) |
InChI Key |
WOBTYJNPZFIMHV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)SC(C(F)F)(F)F)Cl)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)SC(C(F)F)(F)F)Cl)F |
| 100279-18-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(Benzoylimino)(phenyl)methyl]-N-methylbenzamide](/img/structure/B3044545.png)

![Acetic acid, [hydroxy(1-methylethyl)amino]oxo-, ethyl ester](/img/structure/B3044547.png)










